molecular formula C9H20N2O2 B3187983 CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI) CAS No. 18515-57-6

CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI)

Cat. No.: B3187983
CAS No.: 18515-57-6
M. Wt: 188.27 g/mol
InChI Key: RUENJKTUESTWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI): is a chemical compound with the molecular formula C9H20N2O2 . It is an ester derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER typically involves the reaction of ethyl chloroformate with 2-(diethylamino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a model compound for understanding the behavior of carbamate esters in biological systems .

Medicine: Its ability to form stable carbamate linkages makes it valuable in medicinal chemistry .

Industry: In the industrial sector, CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER involves the formation of carbamate linkages with target molecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s molecular targets include enzymes with nucleophilic active sites, such as serine hydrolases and proteases .

Properties

CAS No.

18515-57-6

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(diethylamino)ethyl N-ethylcarbamate

InChI

InChI=1S/C9H20N2O2/c1-4-10-9(12)13-8-7-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12)

InChI Key

RUENJKTUESTWJT-UHFFFAOYSA-N

SMILES

CCNC(=O)OCCN(CC)CC

Canonical SMILES

CCNC(=O)OCCN(CC)CC

18515-57-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.